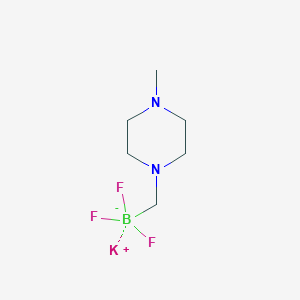

Potassium 1-methyl-4-trifluoroboratomethylpiperazine

Description

The exact mass of the compound Potassium 1-methyl-4-trifluoroboratomethylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium 1-methyl-4-trifluoroboratomethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 1-methyl-4-trifluoroboratomethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-[(4-methylpiperazin-1-yl)methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BF3N2.K/c1-11-2-4-12(5-3-11)6-7(8,9)10;/h2-6H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDOZRDOXQPQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCN(CC1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670579 | |

| Record name | Potassium trifluoro[(4-methylpiperazin-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015484-22-6 | |

| Record name | Potassium trifluoro[(4-methylpiperazin-1-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015484-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium 1-methyl-4-trifluoroboratomethylpiperazine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of Potassium 1-methyl-4-trifluoroboratomethylpiperazine, a compound of significant interest in medicinal chemistry and drug development. The piperazine moiety is a well-established "privileged scaffold" in pharmacology, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with various biological targets.[1][2][3] The incorporation of the potassium trifluoroborate functional group imparts enhanced stability and utility in modern synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions.[4][5] This document details a robust synthetic protocol, comprehensive characterization techniques, and discusses the scientific rationale behind the experimental design, offering valuable insights for researchers engaged in the synthesis of novel molecular entities.

Introduction: The Strategic Integration of Piperazine and Organotrifluoroborate Moieties

The convergence of the piperazine ring system with organotrifluoroborate chemistry presents a compelling strategy for the development of novel pharmaceutical building blocks. Piperazine and its derivatives are integral components of numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities including antihistaminic, antipsychotic, and anti-cancer effects.[1][2][6] Their prevalence in medicinal chemistry stems from their ability to confer desirable properties such as aqueous solubility and to serve as a versatile scaffold for structural modification.[2][6]

On the other hand, potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and their esters in many synthetic applications.[4] They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, simplifying their handling and storage.[4][7] This inherent stability, a consequence of the tetracoordinate nature of the boron atom, allows them to be carried through multi-step syntheses where more sensitive organoboron reagents would falter.[4][8]

The title compound, Potassium 1-methyl-4-trifluoroboratomethylpiperazine (CAS Number: 1015484-22-6), marries these two valuable functionalities.[9][10][11] This guide will provide a detailed methodology for its preparation and a thorough analysis of its structural and spectroscopic properties.

Synthetic Strategy and Experimental Protocol

The synthesis of Potassium 1-methyl-4-trifluoroboratomethylpiperazine is achieved through a direct nucleophilic substitution reaction. This approach leverages the reactivity of a suitable nucleophile, in this case, 1-methylpiperazine, with an electrophilic trifluoroboratomethyl precursor. A common and effective precursor for such transformations is potassium bromomethyltrifluoroborate.[12][13]

Overall Synthetic Scheme

Sources

- 1. 1015484-22-6 Cas No. | Potassium 1-methyl-4-trifluoroboratomethylpiperazine | Apollo [store.apolloscientific.co.uk]

- 2. Potassium 1-trifluoroboratomethyl-4-(N-Boc)piperazine | [frontierspecialtychemicals.com]

- 3. youtube.com [youtube.com]

- 4. scbt.com [scbt.com]

- 5. Item - Synthesis of Acyltrifluoroborates - American Chemical Society - Figshare [acs.figshare.com]

- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Potassium 1-methyl-4-trifluoroboratomethylpiperazine | [frontierspecialtychemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium 1-methyl-4-trifluoroboratomethylpiperazine: A Versatile Reagent in Modern Drug Discovery

This guide provides a comprehensive overview of Potassium 1-methyl-4-trifluoroboratomethylpiperazine, a key organotrifluoroborate salt utilized in contemporary organic synthesis and medicinal chemistry. We will delve into its core properties, synthesis, and applications, with a particular focus on its role in the construction of complex molecular architectures relevant to drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Rise of Organotrifluoroborates in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, pivotal in the synthesis of numerous pharmaceuticals and functional materials.[1][2] The success of this reaction hinges on the nature of the organoboron nucleophile. While boronic acids have been the traditional workhorses, their stability and stoichiometry can sometimes present challenges.[1] This has led to the emergence of potassium organotrifluoroborates as a superior class of reagents.[3][4] These crystalline, air- and moisture-stable salts offer enhanced shelf-life and ease of handling compared to their boronic acid counterparts.[5] Potassium 1-methyl-4-trifluoroboratomethylpiperazine (CAS No. 1015484-22-6) is a prominent member of this class, incorporating a medicinally relevant 1-methylpiperazine moiety.[6]

Core Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and reproducible application in synthesis.

Physicochemical Data

The key physicochemical properties of Potassium 1-methyl-4-trifluoroboratomethylpiperazine are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1015484-22-6 | [7] |

| Molecular Formula | C₆H₁₃BF₃KN₂ | [8] |

| Molecular Weight | 220.08 g/mol | [8] |

| Appearance | White solid | |

| Melting Point | 119-121 °C | [6] |

| Storage | 2-8 °C, sealed from moisture |

Solubility Profile

-

High Solubility: Methanol, Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Slight Solubility: Toluene, Tetrahydrofuran (THF), Water

-

Insoluble: Dichloromethane, Diethyl ether, Hydrocarbons

Stability

A significant advantage of potassium organotrifluoroborates is their exceptional stability. They are generally stable to air and moisture, allowing for convenient storage and handling without the need for strictly inert conditions.[5] This contrasts with many other organoboron reagents that can be prone to decomposition. They are also stable under oxidative conditions and are not Lewis acidic due to the tetracoordinate boron center.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation and purity assessment of Potassium 1-methyl-4-trifluoroboratomethylpiperazine.

-

¹H and ¹³C NMR: Provide information on the proton and carbon framework of the molecule.

-

¹⁹F and ¹¹B NMR: Are particularly informative for characterizing the trifluoroborate moiety.

For analytical purposes, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's good solubility in it.

Synthesis of Potassium 1-methyl-4-trifluoroboratomethylpiperazine

The synthesis of potassium organotrifluoroborates is typically straightforward and proceeds in high yield. The most common and efficient method involves the treatment of a corresponding boronic acid or its ester with potassium hydrogen fluoride (KHF₂).[3]

While a specific, detailed protocol for the title compound is not extensively published, a general and reliable synthetic pathway can be constructed based on established methodologies for analogous aminomethyltrifluoroborates. The synthesis would likely proceed via a two-step sequence starting from 1-methylpiperazine.

Experimental Workflow: A General Protocol

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a potassium alkyltrifluoroborate, which can be adapted for Potassium 1-methyl-4-trifluoroboratomethylpiperazine.

Materials:

-

Aryl halide (e.g., aryl chloride or bromide)

-

Potassium 1-methyl-4-trifluoroboratomethylpiperazine

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (e.g., SPhos, RuPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene/Water, Dioxane/Water, THF/Water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), Potassium 1-methyl-4-trifluoroboratomethylpiperazine (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent system via syringe.

-

In a separate vial, prepare a solution of the palladium catalyst and phosphine ligand in the reaction solvent.

-

Add the catalyst/ligand solution to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Potential Applications in Medicinal Chemistry

The 1-methylpiperazine moiety is a common structural motif in a number of approved drugs and clinical candidates, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. While there is a lack of peer-reviewed literature directly linking Potassium 1-methyl-4-trifluoroboratomethylpiperazine to the treatment of specific neurological disorders, its potential as a building block in the synthesis of centrally active agents is significant. [6]The piperazine ring is a well-known pharmacophore in drugs targeting G-protein coupled receptors and ion channels, which are implicated in a variety of neurological and psychiatric conditions. [9][10]Therefore, this reagent serves as a valuable tool for medicinal chemists to introduce this important functionality into drug scaffolds.

Safety and Handling

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is classified as a skin and eye irritant. [11][12]Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is a highly stable, versatile, and easy-to-handle organoboron reagent that has found a significant niche in modern organic synthesis, particularly in the context of drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of the medicinally important 1-methyl-4-methylenepiperazine fragment into a wide array of molecular frameworks. As the demand for more efficient and robust synthetic methodologies continues to grow, the importance of reagents like Potassium 1-methyl-4-trifluoroboratomethylpiperazine in the pharmaceutical industry is set to increase.

References

-

Synthesis Registry Services. potassium 1-methyl-4-(trifluoroboratomethyl)piperazine - 1015484-22-6. [Link]

-

Molbase. CAS 1015484-22-6 Potassium trifluoro[(4-methylpiperazin-1-yl.... [Link]

-

LookChem. Cas 1015484-22-6,Potassium 1-methyl-4-trifluoroboratomethylpiperazine. [Link]

-

Molbase. 1015484-22-6 | Potassium trifluoro((4-methylpiperazin-1-yl)methyl)borate | Inorganic Salts. [Link]

-

Frontier Specialty Chemicals. Potassium 1-methyl-4-trifluoroboratomethylpiperazine. [Link]

-

Stefani, H. A., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

-

YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]

-

PubMed. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

-

ResearchGate. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

-

Singh, U., et al. (2004). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

-

Wulff, J. E., et al. (2007). K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases. Chemical reviews, 107(3), 729–767. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. (2020, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

The University of Edinburgh. (2021). Revisiting Solid–Solid Phase Transitions in Sodium and Potassium Tetrafluoroborate for Thermal Energy Storage. [Link]

-

YouTube. (2021, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Video]. YouTube. [Link]

-

National Institutes of Health. (2018). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. [Link]

-

University of Reading. (2018). Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement. [Link]

-

MDPI. (2021). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. [Link]

-

PubMed. (2023). Potassium channels in behavioral brain disorders. Molecular mechanisms and therapeutic potential: A narrative review. [Link]

-

National Institutes of Health. (2023). Editorial: Pathogenic potassium channel variants in neurological disorders: from functional analysis to personalized pharmacological approaches. [Link]

-

Chemdad. Buy Potassium 1-methyl-4-trifluoroboratomethylpiperazine from Chongqing Chemdad. [Link]

-

National Institutes of Health. (2023). Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. [Link]/PMC10643445/)

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. potassium 1-methyl-4-(trifluoroboratomethyl)piperazine - 1015484-22-6 - Structure, Synthesis, Properties [organoborons.com]

- 8. scbt.com [scbt.com]

- 9. Potassium channels in behavioral brain disorders. Molecular mechanisms and therapeutic potential: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Editorial: Pathogenic potassium channel variants in neurological disorders: from functional analysis to personalized pharmacological approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium 1-methyl-4-trifluoroboratomethylpiperazine (CAS 1015484-22-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Potassium 1-methyl-4-trifluoroboratomethylpiperazine, a versatile aminomethyltrifluoroborate reagent. With the CAS number 1015484-22-6, this compound is of significant interest in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the introduction of the 1-methylpiperazinomethyl moiety—a common structural motif in pharmacologically active molecules. This document serves as a detailed reference for researchers, offering insights into the expected spectroscopic signatures for identity confirmation, purity assessment, and reaction monitoring. The guide synthesizes data from primary literature and contextualizes it with established principles of spectroscopic analysis for organotrifluoroborates and piperazine derivatives.

Introduction: The Chemical Identity and Significance

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is a white, crystalline solid that is stable under atmospheric conditions, a characteristic feature of potassium organotrifluoroborate salts that makes them advantageous reagents in organic synthesis.[1] Its structure integrates a piperazine ring, a methyl group, and a trifluoroboratomethyl group, conferring unique reactivity and utility.

Table 1: Chemical Identity of CAS 1015484-22-6

| Property | Value |

| CAS Number | 1015484-22-6 |

| Chemical Name | Potassium 1-methyl-4-trifluoroboratomethylpiperazine |

| Synonyms | Potassium trifluoro[(4-methylpiperazin-1-yl)methyl]borate |

| Molecular Formula | C₆H₁₃BF₃KN₂ |

| Molecular Weight | 220.09 g/mol |

| Melting Point | 119-121 °C |

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of a carbon-carbon bond between the aminomethyl fragment and various aryl or heteroaryl halides, providing a direct route to complex benzylic amines.[1] The stability and ease of handling of this organotrifluoroborate salt make it a superior alternative to more sensitive organometallic reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation and confirmation of Potassium 1-methyl-4-trifluoroboratomethylpiperazine. The primary reference for the synthesis and NMR characterization of this compound is the work by Molander, G. A.; Gormisky, P. E.; Sandrock, D. L. published in The Journal of Organic Chemistry, 2008 , 73 (6), 2052–2057.[1] The supporting information for this article provides the definitive ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra.

Synthesis Protocol for NMR Sample Preparation

To ensure the spectroscopic data is representative, the synthesis of the compound must be robust. The following protocol is adapted from the established literature method.[1]

Caption: Key functional groups and their expected IR absorption regions.

Expected IR Absorption Bands:

-

C-H Stretching (Aliphatic): Strong bands are expected in the 2800-3000 cm⁻¹ region, corresponding to the C-H bonds of the piperazine ring, the N-methyl group, and the methylene bridge.

-

B-F Stretching: A very strong and broad absorption band is characteristic of the B-F bonds in trifluoroborates, typically appearing in the 1100-1300 cm⁻¹ region. This is a key diagnostic peak.

-

C-N Stretching: Absorptions in the 1000-1200 cm⁻¹ range are expected for the C-N bonds of the tertiary amines within the piperazine ring.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands from various bending and stretching vibrations, which can be used for fingerprint identification against a known standard.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Experimental mass spectra for this specific compound are not widely published. However, the expected behavior can be inferred from its structure and general principles of mass spectrometry for organotrifluoroborates.

Table 5: Expected Mass Spectrometry Data

| Ionization Mode | Expected Ion | m/z (calculated) | Notes |

| ESI (-) | [C₆H₁₃BF₃N₂]⁻ | 181.11 | The trifluoroborate anion. |

| ESI (+) | [C₆H₁₃BF₃N₂K + K]⁺ | 259.05 | Adduct with a second potassium ion. |

| High-Resolution MS (ESI -) | [C₆H₁₃BF₃N₂]⁻ | 181.1129 | For accurate mass confirmation. |

Experimental Rationale: Electrospray ionization (ESI) is the preferred method for analyzing this salt. In negative ion mode (ESI-), the detection of the trifluoroborate anion [C₆H₁₃BF₃N₂]⁻ at m/z 181.11 is the primary confirmation of the anionic component. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for unambiguous elemental composition determination. In positive ion mode (ESI+), observation of potassium adducts is likely.

UV-Visible Spectroscopy: Electronic Transitions

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is not expected to have significant absorption in the visible region of the electromagnetic spectrum, as it lacks extensive conjugation or chromophores that absorb visible light.

Expected UV-Vis Spectrum:

-

The compound is a white solid, indicating no absorption in the visible range (400-800 nm).

-

It is likely to exhibit some absorbance in the lower UV region (below 250 nm) due to n→σ* transitions associated with the non-bonding electrons on the nitrogen atoms. However, these absorptions are typically weak and may be of limited diagnostic value. The primary utility of UV-Vis for this compound would be for quantitative analysis using a calibration curve if a suitable wavelength with some absorbance can be identified.

Conclusion: A Multi-faceted Spectroscopic Profile

The comprehensive spectroscopic analysis of Potassium 1-methyl-4-trifluoroboratomethylpiperazine relies on a suite of complementary techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) provides the definitive structural proof, with the coupled ¹⁹F and ¹¹B spectra serving as a hallmark of the trifluoroborate moiety. IR spectroscopy confirms the presence of key functional groups, particularly the strong B-F stretching vibrations. Mass spectrometry verifies the molecular weight of the constituent ions, and UV-Vis spectroscopy, while less structurally informative, can be employed for quantitative measurements. This guide provides researchers with the foundational knowledge and expected data to confidently identify, characterize, and utilize this important synthetic reagent.

References

-

Molander, G. A.; Gormisky, P. E.; Sandrock, D. L. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry2008 , 73 (6), 2052–2057. [Link]

Sources

Potassium 1-methyl-4-trifluoroboratomethylpiperazine mechanism of action

An In-Depth Technical Guide to Potassium 1-methyl-4-trifluoroboratomethylpiperazine: Synthesis, Mechanism, and Application in Modern Drug Discovery

Abstract

Potassium 1-methyl-4-trifluoroboratomethylpiperazine represents a specialized chemical reagent at the intersection of organic synthesis and medicinal chemistry. While not an active pharmaceutical ingredient with a biological mechanism of action, its utility lies in its function as a stable, versatile building block for introducing the 1-methylpiperazine moiety into complex molecules. This guide elucidates the physicochemical properties, mechanism of action within the context of palladium-catalyzed cross-coupling reactions, and practical applications of this reagent. We provide detailed protocols and theoretical grounding for researchers, chemists, and drug development professionals aiming to leverage organotrifluoroborate chemistry for the synthesis of novel molecular entities.

Introduction to Organotrifluoroborates in Chemical Synthesis

Organotrifluoroborate salts have emerged as indispensable tools in modern organic chemistry. First popularized by Susan D. Lepore and others, these compounds offer significant advantages over other organometallic reagents, such as boronic acids and organozinc compounds. Potassium organotrifluoroborates are typically crystalline, air-stable, and moisture-tolerant solids, which simplifies their handling, storage, and purification. Their enhanced stability is attributed to the formation of a tetracoordinate boron center, which is less prone to protodeboronation compared to its boronic acid counterpart.

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is a prime example of a functionalized organotrifluoroborate designed for specific applications in medicinal chemistry. The 1-methylpiperazine fragment is a common pharmacophore found in numerous approved drugs, where it often serves to improve aqueous solubility, modulate pKa, and provide a key interaction point with biological targets. This reagent provides a direct and efficient method for incorporating this valuable scaffold into drug candidates.

Physicochemical Properties and Synthesis

Structural Features and Properties

The structure consists of a piperazine ring N-substituted with a methyl group and a trifluoroboratomethyl group at the opposite nitrogen. This unique arrangement confers several key properties:

| Property | Description | Advantage in Synthesis |

| State | Crystalline Solid | Easy to handle, weigh, and store long-term. |

| Stability | High tolerance to air and moisture. | No need for stringent inert atmosphere techniques for storage. |

| Solubility | Generally soluble in polar organic solvents and aqueous mixtures. | Compatible with a wide range of reaction conditions. |

| Reactivity | Requires activation (e.g., with a base) for transmetalation. | Controlled reactivity prevents unwanted side reactions. |

General Synthetic Route

The synthesis of potassium alkyltrifluoroborates typically involves the reaction of a Grignard or organolithium reagent with trimethoxyborane, followed by hydrolysis and subsequent treatment with potassium hydrogen difluoride (KHF₂).

Workflow for Synthesis of Potassium 1-methyl-4-trifluoroboratomethylpiperazine

Caption: Synthesis workflow for the target trifluoroborate salt.

Mechanism of Action in Suzuki-Miyaura Cross-Coupling

The "mechanism of action" for this reagent is its participation in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The primary role of the trifluoroborate is to transfer its organic group (the methylpiperazinemethyl moiety) to the palladium catalyst during the transmetalation step.

The widely accepted catalytic cycle proceeds through three main stages:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the trifluoroborate salt is transferred to the palladium center. This is the key step where the reagent acts. It is generally believed that the trifluoroborate anion ([R-BF₃]⁻) is in equilibrium with the corresponding boronic acid (R-B(OH)₂) under the basic, aqueous conditions of the reaction. The base (e.g., Cs₂CO₃, K₂CO₃) facilitates the formation of a boronate species, which then transfers the R group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Cross-Coupling of 4-Bromoanisole

This section provides a representative protocol for using Potassium 1-methyl-4-trifluoroboratomethylpiperazine in a Suzuki-Miyaura coupling reaction.

Materials and Reagents

-

Potassium 1-methyl-4-trifluoroboratomethylpiperazine

-

4-Bromoanisole

-

Pd(dppf)Cl₂ (Palladium catalyst)

-

Cesium Carbonate (Cs₂CO₃) (Base)

-

Toluene (Solvent)

-

Water (Co-solvent)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask, add Potassium 1-methyl-4-trifluoroboratomethylpiperazine (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), Cesium Carbonate (3.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Atmosphere Exchange: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add Toluene (5 mL) and Water (0.5 mL) via syringe.

-

Heating: Place the flask in a preheated oil bath at 90 °C.

-

Reaction Monitoring: Stir the reaction vigorously for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 1-((4-methoxyphenyl)methyl)-4-methylpiperazine.

Summary of Reaction Conditions

| Parameter | Condition | Rationale |

| Stoichiometry (Borate:Halide) | 1.2 : 1.0 | A slight excess of the trifluoroborate ensures complete consumption of the limiting reagent. |

| Catalyst Loading | 3 mol % | A typical loading for efficient catalysis; can be optimized. |

| Base | Cs₂CO₃ | Strong, soluble base effective in promoting transmetalation. |

| Solvent System | Toluene/Water (10:1) | Biphasic system that facilitates dissolution of both organic and inorganic reagents. |

| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

Conclusion and Future Outlook

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is a highly valuable synthetic intermediate. Its stability, ease of handling, and high efficiency in Suzuki-Miyaura cross-coupling reactions make it a superior choice for incorporating the 1-methylpiperazine motif into molecular scaffolds. Understanding its mechanistic role within the catalytic cycle allows chemists to optimize reaction conditions and rationally design synthetic routes for complex drug candidates. As the demand for modular and efficient synthetic methods continues to grow in the pharmaceutical industry, the application of such specialized organotrifluoroborate reagents is expected to become even more widespread.

References

An In-depth Technical Guide to Potassium Organotrifluoroborates in Organic Synthesis

Abstract

In the dynamic landscape of organic synthesis, particularly within pharmaceutical and materials science, the demand for robust, efficient, and versatile reagents is paramount. Potassium organotrifluoroborates ([R-BF₃]K) have risen to prominence as exceptionally stable and effective alternatives to traditional organoboron reagents like boronic acids and esters.[1][2] This guide provides an in-depth exploration of the synthesis, unique properties, and extensive applications of these powerful synthetic tools. We will delve into the mechanistic nuances that underpin their reactivity, provide field-proven experimental protocols, and illustrate their utility in constructing complex molecular architectures, with a special focus on their role in modern cross-coupling reactions.

The Ascendancy of Organotrifluoroborates: A Paradigm Shift in Boron Chemistry

For decades, organoboron compounds have been indispensable in carbon-carbon bond formation, largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] However, traditional reagents such as boronic acids (RB(OH)₂) and their esters (RB(OR)₂) present significant challenges. Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, which complicates stoichiometry, and they can be susceptible to protodeboronation.[4] While boronate esters offer improved stability, they can be sensitive to hydrolysis.[4]

Potassium organotrifluoroborates elegantly circumvent these issues. These crystalline, free-flowing solids are remarkably stable to both air and moisture, a quality that simplifies storage, handling, and their incorporation into multi-step synthetic sequences.[2][4][5] The tetracoordinate nature of the boron atom, securely bonded to three highly electronegative fluorine atoms, confers this exceptional stability, rendering them less susceptible to premature decomposition and protodeboronation compared to their trigonal counterparts.[4][6][7][8] This stability allows them to be carried through various reaction conditions where other boronic acid derivatives would require protection and deprotection steps.[1][4]

Table 1: Comparative Properties of Common Organoboron Reagents

| Property | Boronic Acids (RB(OH)₂) | Boronate Esters (RB(OR)₂) | Potassium Organotrifluoroborates ([R-BF₃]K) |

| Physical State | Often crystalline solids | Liquids or low-melting solids | Crystalline, free-flowing solids[4] |

| Air/Moisture Stability | Moderate; can form boroxines | Moderate; susceptible to hydrolysis[4] | High; indefinitely stable at room temp[4][9] |

| Handling | Requires careful handling | Generally straightforward | Easy to handle and weigh[4] |

| Purification | Often difficult | Chromatographic purification | Often purified by simple filtration/recrystallization[5] |

| Stoichiometry | Can be complicated by boroxine formation | Generally reliable | Reliable |

| Toxicity | Low | Low | Low[3] |

Synthesis of Potassium Organotrifluoroborates: Accessible and Versatile Methodologies

The widespread adoption of organotrifluoroborates is largely due to their straightforward and high-yielding preparation methods. The seminal work by Vedejs and others demonstrated that potassium hydrogen difluoride (KHF₂) is a highly efficient fluorinating agent for converting various trivalent boron species into their corresponding trifluoroborate salts.[3]

From Boronic Acids

The most common and direct method involves the reaction of a boronic acid with KHF₂.[3][4] This procedure is robust and tolerates a wide array of functional groups.

Representative Protocol: Synthesis of Potassium Phenyltrifluoroborate[4]

-

Dissolution: Phenylboronic acid (1.0 eq) is dissolved in methanol.

-

Fluorination: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is added slowly to the stirring methanolic solution.

-

Precipitation: A white precipitate of potassium phenyltrifluoroborate forms almost immediately.

-

Stirring: The mixture is stirred for an additional 30 minutes at room temperature to ensure complete conversion.

-

Isolation: The solid product is isolated by vacuum filtration, washed with cold methanol and diethyl ether, and dried under vacuum.

The simplicity of this method, often resulting in a product that precipitates from the reaction mixture in high purity, is a significant advantage.[3]

One-Pot Syntheses from Organometallics

For instances where the corresponding boronic acid is unstable or not commercially available, one-pot procedures have been developed. These methods typically involve the formation of an organolithium or Grignard reagent, followed by trapping with a trialkyl borate (e.g., trimethyl borate, B(OMe)₃) and subsequent in situ treatment with aqueous KHF₂.[1][3][10][11] This approach avoids the isolation of potentially unstable boronic acid intermediates, often leading to higher overall yields.[3]

Other Preparative Routes

Additional synthetic strategies include:

-

Hydroboration: Alkenes and alkynes can undergo hydroboration, followed by treatment with KHF₂, to yield alkyl- and alkenyltrifluoroborates, respectively.[1][6]

-

C-H Borylation: Iridium-catalyzed C-H activation and borylation of arenes can be followed by conversion to the trifluoroborate salt in a one-pot sequence.[12][13]

-

Nucleophilic Substitution: Functionalized organotrifluoroborates can be accessed via nucleophilic substitution on halomethyltrifluoroborates.[10][11]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The premier application of potassium organotrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][14][15][16] These reagents serve as robust nucleophilic partners for coupling with a wide range of electrophiles, including aryl and vinyl halides and triflates.[17][18]

The Catalytic Cycle and the Role of the Trifluoroborate

A key mechanistic distinction from boronic acids is the requirement for the hydrolysis of the organotrifluoroborate to a more active boronic acid or a related species in situ. This "slow release" of the active boron species is crucial.[9] It maintains a low concentration of the reactive organoboron compound, which minimizes undesirable side reactions like protodeboronation and oxidative homocoupling.[9]

The reaction is typically performed in the presence of a base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and water, which facilitate the hydrolysis of the [R-BF₃]K salt.[9][17] The generated boronic acid then enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_halide [label="R'-Pd(II)-X L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_R [label="R'-Pd(II)-R L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_R [label="R-R' (Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RBF3K [label="K[RBF₃]", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; RBOH2 [label="RB(OH)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; RX [label="R'-X (Electrophile)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> PdII_halide [label="Oxidative\nAddition"]; PdII_halide -> PdII_R [label="Transmetalation"]; PdII_R -> Pd0 [label="Reductive\nElimination"]; Pd0 -> R_R [style=invis]; // for layout PdII_R -> R_R [style=dashed, arrowhead=none];

// External Inputs RX -> Pd0; RBOH2 -> PdII_halide; RBF3K -> RBOH2 [label="Hydrolysis\n(Base, H₂O)"];

// Grouping {rank=same; Pd0; R_R;} {rank=same; PdII_halide; PdII_R;} {rank=same; RBF3K; RBOH2; RX;} } caption [label="Suzuki-Miyaura cycle showing the pre-activation of K[RBF₃].", fontname="Arial", fontsize=10];

Experimental Protocol: Cross-Coupling of Potassium 2-Furyltrifluoroborate

This protocol is representative of the conditions often used for coupling heteroaryltrifluoroborates with aryl halides.[7]

-

Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), potassium 2-furyltrifluoroborate (1.05-1.2 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%).

-

Solvent Addition: Add a degassed mixture of solvent, typically toluene/water or THF/water (e.g., 10:1 v/v).

-

Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

-

Extraction: Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Couplings with Organotrifluoroborates

| Organotrifluoroborate | Electrophile | Catalyst/Ligand | Base | Product Yield (%) | Reference |

| Potassium vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | 95% | |

| Potassium phenyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | 98% | [1] |

| Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | Cs₂CO₃ | 91% | [7] |

| Potassium cyclopropyltrifluoroborate | 1-Bromo-4-methoxybenzene | Pd(OAc)₂/PCy₃ | K₃PO₄ | 85% | [19] |

| Potassium sec-butyltrifluoroborate | 2-Chloronaphthalene | Pd(OAc)₂/RuPhos | Cs₂CO₃ | 90% | [20] |

Expanding the Synthetic Horizon: Beyond Suzuki-Miyaura

While cross-coupling is their most famous application, the utility of organotrifluoroborates extends to a wide range of other transformations, showcasing their versatility.

-

Rhodium-Catalyzed Additions: Potassium aryl- and alkenyltrifluoroborates undergo 1,4-conjugate addition to α,β-unsaturated ketones and other Michael acceptors in the presence of a rhodium catalyst.[14][15]

-

Synthesis of Boronic Acids: Under specific conditions, organotrifluoroborates can be cleanly hydrolyzed to their corresponding boronic acids using reagents like silica gel in water, serving as stable precursors to these more sensitive compounds.[9][21]

-

Chan-Lam Coupling: They can participate in copper-catalyzed C-N and C-O bond-forming reactions.

-

Petasis-Borono Mannich Reaction: Certain trifluoroborates can be used in multicomponent reactions to form α-amino acids.

-

Polymerization Reactions: Vinyltrifluoroborates are valuable monomers in polymerization reactions to create functional materials.[22]

Conclusion: A Self-Validating System for Modern Synthesis

Potassium organotrifluoroborates represent a mature and highly reliable class of reagents that have demonstrably overcome many of the limitations associated with traditional organoboron compounds. Their exceptional stability simplifies every stage of the experimental process, from storage and handling to reaction setup and execution. The requirement for in situ activation provides a self-regulating system that minimizes side reactions, leading to cleaner reaction profiles and higher yields. For researchers in drug discovery and materials science, the ability to reliably and efficiently construct complex C-C bonds using these air- and moisture-stable salts is not just a convenience—it is a strategic advantage that accelerates discovery and development. The extensive and ever-growing body of literature validates their position as indispensable tools in the modern synthetic chemist's arsenal.

References

- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.

- Review of the month: Potassium organotrifluorobor

- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.

- Potassium Organotrifluorobor

- ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.

- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. PubMed.

- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.

- Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluorobor

- Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry.

- Suzuki Coupling. Organic Chemistry Portal.

- Potassium alkyltrifluorobor

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.

- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.

- Potassium vinyltrifluorobor

- Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.

- Potassium aryltrifluorobor

- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks.

- Potassium Organotrifluorobor

- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides.

- An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. Benchchem.

- CAS 13682-77-4: Potassium vinyltrifluorobor

- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenol

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

- POTASSIUM VINYLTRIFLUOROBOR

- Potassium vinyltrifluorobor

- Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates.

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 11. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Potassium vinyltrifluoroborate synthesis [organic-chemistry.org]

- 19. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 20. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]

Introduction: The Profile of a Versatile Heterocycle

An In-Depth Technical Guide to 1-Methylpiperazine: Synthesis, Applications, and Experimental Protocols

1-Methylpiperazine (1-MPZ) is a cyclic diamine that has emerged as a cornerstone intermediate in modern organic synthesis.[1] Characterized by a piperazine ring with a methyl group on one of the nitrogen atoms, its unique structural and chemical properties make it an invaluable building block across diverse industries, most notably in pharmaceuticals.[2][3] It is a colorless to pale yellow liquid with a distinct amine-like odor, soluble in water and various organic solvents.[1][2] The presence of both a tertiary and a secondary amine within the same molecule imparts a unique reactivity profile, allowing for selective functionalization and making it a preferred scaffold in drug discovery and development.[4]

This guide provides a comprehensive overview of 1-methylpiperazine, focusing on its principal synthesis methodologies, a detailed exploration of its critical applications, and the safety protocols essential for its handling.

| Property | Value | Reference |

| CAS Number | 109-01-3 | [5] |

| Molecular Formula | C₅H₁₂N₂ | [6] |

| Molar Mass | 100.165 g·mol⁻¹ | [6] |

| Boiling Point | 138 °C (280 °F; 411 K) | [6] |

| Melting Point | -6 °C (21 °F; 267 K) | [6] |

| Density | 0.903 g/cm³ (at 20°C) | [1] |

| Flash Point | 42 °C (108 °F) | [1] |

| pH | 11 - 12 (50 g/l in H₂O at 20 °C) | [7] |

Part 1: Synthesis Methodologies for 1-Methylpiperazine

The synthesis of 1-methylpiperazine can be achieved through several distinct chemical pathways. The choice of method is often dictated by factors such as the desired scale (laboratory vs. industrial), cost of starting materials, and environmental considerations.

Industrial Synthesis: High-Pressure Amination

The predominant industrial method for producing 1-methylpiperazine involves the high-pressure, high-temperature reaction of diethanolamine with methylamine.[6] This process is favored for large-scale production due to its efficiency and the relatively low cost of the starting materials.

-

Causality: The reaction proceeds via a series of dehydration and cyclization steps, where the amine groups displace the hydroxyl groups. The high temperature and pressure are necessary to overcome the activation energy for these transformations and drive the reaction towards the desired cyclic product. The use of a catalyst, often a mixed metal oxide, is crucial for facilitating the dehydration steps and improving reaction selectivity.

Caption: Industrial synthesis of 1-Methylpiperazine.

Laboratory Synthesis: The Eschweiler-Clarke Reaction

A classic and highly reliable laboratory-scale method for synthesizing 1-MPZ is the Eschweiler-Clarke reaction, which involves the methylation of piperazine.[1] This reductive amination pathway uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.

-

Causality: The reaction begins with the formation of an iminium ion from the reaction of piperazine with formaldehyde. The formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine. Carbon dioxide is released as a byproduct.[1] This method is advantageous because it avoids the use of hazardous alkylating agents and the reaction conditions are relatively mild. Controlling the stoichiometry is key to minimizing the formation of the double-methylated byproduct, 1,4-dimethylpiperazine.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine hexahydrate and hydrochloric acid. Heat the mixture to approximately 45°C.

-

Reagent Addition: Slowly add a pre-mixed solution of formic acid (85%) and formaldehyde (37%) dropwise to the heated piperazine solution. Maintain the temperature around 50°C during the addition.[1]

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution.[1]

-

Work-up: Cool the reaction mixture to 80°C and acidify with hydrochloric acid. Evaporate the mixture to dryness under reduced pressure to remove water and excess reagents.[1]

-

Purification: Add methanol to the residue and reflux briefly. Filter the hot solution to remove any piperazine dihydrochloride byproduct. The filtrate contains the desired 1-methylpiperazine, which can be further purified by distillation.[1]

Green Synthesis Route: Aminolysis and Hydrogenation

Reflecting the growing demand for sustainable chemical processes, a greener synthesis route has been developed.[8] This two-step method offers high yields and purity with a more favorable environmental profile.[8]

-

Step 1: Aminolysis: Di-methyl oxalate reacts with N-methylethylenediamine in an aminolysis reaction to form the intermediate, 1-methylpiperazine-2,3-dione.[8]

-

Step 2: Hydrogenation: The dione intermediate is then subjected to catalytic hydrogenation using Raney nickel as the catalyst at elevated temperature (150-200°C) and pressure (3.0-5.0 MPa).[8]

-

Causality: This pathway is considered "green" because it utilizes less hazardous reagents and minimizes byproduct formation. The aminolysis step is efficient, and the subsequent hydrogenation is a clean reduction process where the only byproduct is water. This route boasts a high conversion rate of N-methylethylenediamine (98.34%) and high selectivity for 1-methylpiperazine (96.72%), leading to an impressive overall yield of 95.11%.[8]

Caption: Key synthetic routes to 1-Methylpiperazine.

Part 2: Core Applications of 1-Methylpiperazine

The utility of 1-methylpiperazine spans numerous fields, driven by its function as a versatile intermediate and a functional molecule in its own right.

Caption: Major application areas for 1-Methylpiperazine.

Pharmaceutical Synthesis: A Privileged Scaffold

1-MPZ is a crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[3][5] Its incorporation into a drug molecule can enhance properties like solubility, bioavailability, and receptor binding affinity.[4]

-

Antihistamines (Cyclizine & Meclizine): 1-MPZ is a key reactant in the synthesis of cyclizine, an H1-antihistamine used to treat nausea and motion sickness.[1][9][10] The synthesis typically involves the reaction of benzhydryl bromide with 1-methylpiperazine.[10]

-

Antidepressants (Mirtazapine): In the synthesis of the tetracyclic antidepressant mirtazapine, a 1-methyl-3-phenylpiperazine derivative is condensed with a pyridine precursor, followed by a cyclization step, often mediated by a strong acid like sulfuric acid, to form the final ring system.[11][12][13]

-

Erectile Dysfunction (Sildenafil): The piperazine ring is a central feature of sildenafil (Viagra), and 1-methylpiperazine is a key starting material for the synthesis of its core structure.[1]

-

Oncology and Other Therapeutic Areas: The 1-methylpiperazine moiety is found in numerous investigational drugs for cancer treatment, where it is used to inhibit protein kinases involved in cancer progression.[4][14] It is also a component in the development of anti-prion and antiproliferative agents.[4]

Carbon Capture Technology

Aqueous amine solutions are the state-of-the-art for post-combustion CO₂ capture. Piperazine (PZ) and its derivatives, including 1-MPZ, have garnered significant interest as alternatives to the traditional monoethanolamine (MEA) solvent.[15][16]

-

Advantages: 1-MPZ exhibits a higher rate of reaction with CO₂ compared to MEA.[15] Blends containing 1-MPZ, such as with piperazine, show excellent CO₂ capacity and resistance to thermal and oxidative degradation.[16][17][18] Unlike piperazine, which has limited solubility, 1-MPZ is liquid at room temperature and allows for the formulation of highly concentrated, effective solvents.[15]

-

Challenges: A primary drawback of 1-MPZ-based solvents is their higher volatility compared to MEA, which can lead to solvent loss in the absorber.[18] Research is ongoing to optimize solvent blends to mitigate this issue while retaining high capture efficiency.

Other Industrial Applications

The versatility of 1-MPZ extends to several other industrial domains:

-

Corrosion Inhibitor: Piperazine compounds, including 1-MPZ, are effective corrosion inhibitors, particularly in harsh, high-temperature environments, due to their ability to form protective films on metal surfaces.[2]

-

Epoxy Curing Agents: It is used in the formulation of epoxy resins, where it acts as a curing agent, contributing to the final properties of the cured material.[8]

-

Solvent and Reagent: It serves as a specialized solvent in certain chemical processes and as a reagent for protecting aryl aldehydes in organic synthesis.[8]

-

Agrochemicals and Dyes: 1-MPZ is an intermediate in the production of certain pesticides, herbicides, and industrial dyes.[5]

Part 3: Safety, Handling, and Hazard Management

Despite its utility, 1-methylpiperazine is a hazardous chemical that demands strict adherence to safety protocols.[5][8]

-

Primary Hazards:

-

Corrosivity: It causes severe skin burns and serious eye damage upon contact.[5][7][19]

-

Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[19][20] Inhalation can lead to toxic pneumonitis.[5]

-

Organ Damage: Repeated or prolonged exposure may cause liver damage.[5][8]

-

Sensitization: It is a skin sensitizer and may cause an allergic skin reaction.[5][20]

-

Self-Validating Protocol: Safe Handling of 1-Methylpiperazine

This protocol is designed to ensure user safety through a system of checks and required engineering controls.

-

Engineering Controls Verification:

-

Personal Protective Equipment (PPE) Mandate:

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[5][21]

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[5][19]

-

Body Protection: A chemically resistant lab coat or apron is required. For larger quantities, an impervious full-body suit should be considered.[21]

-

Respiratory Protection: In case of inadequate ventilation or for emergency response, a self-contained breathing apparatus (SCBA) with a full face-piece is necessary.[21]

-

-

Handling and Storage Procedures:

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[19]

-

Dispensing: Ground and bond containers when transferring material to prevent static discharge.

-

Incompatibilities: Store away from strong acids, oxidizing agents, acid anhydrides, and acid chlorides.[19]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area designated for flammable liquids.[19]

-

-

Emergency Response:

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15-30 minutes, removing all contaminated clothing. Seek immediate medical attention.[19][21]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[19]

-

Spills: Evacuate the area. Remove all ignition sources. Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[19][21]

-

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview.

- Guidechem. (n.d.). What is the synthesis and application of 1-Methylpiperazine? - FAQ.

- Guidechem. (n.d.). What are the Diverse Applications of 1-Methylpiperazine in Medicinal Chemistry? - FAQ.

- ChemicalBook. (2023, December 15). 1-Methylpiperazine: synthesis, applications and safety.

- ChemicalBook. (2019, November 13). Applications of 1-Methylpiperazine.

- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.

- Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.

- ChemicalBook. (2023, July 6). 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound.

- Apollo Scientific. (n.d.). 1-Methylpiperazine Safety Data Sheet.

- ACS Publications. (n.d.). Density, Viscosity, and Surface Tension of Aqueous 1-Methylpiperazine and Its Carbonated Solvents for the CO2 Capture Process. Journal of Chemical & Engineering Data.

- ResearchGate. (2016). An Original Strategy for the Analysis of Degradation Products in CO 2 Capture Emissions: Monitoring of an Innovative Blend 1-methylpiperazine/piperazine/water in Pilot Conditions.

- Google Patents. (n.d.). CN102304102A - Preparation method of 1-methyl piperazine.

- ChemicalBook. (2025, February 7). Uses and Hazards of 1-Methylpiperazine.

- ChemicalBook. (n.d.). Mirtazapine synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Methylpiperazine: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals.

- NIH National Center for Biotechnology Information. (n.d.). Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats.

- PMC. (n.d.). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity.

- Benchchem. (n.d.). Cyclizine: A Technical Guide on the Piperazine Derivative Antihistamine.

- SD Fine-Chem. (n.d.). n-methylpiperazine Safety Data Sheet.

- Google Patents. (n.d.). US20030069417A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.

- Fisher Scientific. (n.d.). 1-Methylpiperazine Safety Data Sheet.

- Semantic Scholar. (n.d.). Synthesis of potential related substances of mirtazapine.

- Oil & Gas Science and Technology. (n.d.). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture.

- ResearchGate. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture.

- Wikipedia. (n.d.). N-Methylpiperazine.

- Merck Millipore. (n.d.). 1-Methylpiperazine CAS 109-01-3.

Sources

- 1. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 2. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 9. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Mirtazapine synthesis - chemicalbook [chemicalbook.com]

- 12. US20030069417A1 - Novel synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.ca [fishersci.ca]

- 20. Uses and Hazards of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Safety and handling precautions for Potassium 1-methyl-4-trifluoroboratomethylpiperazine

An In-Depth Technical Guide to the Safe Handling of Potassium 1-methyl-4-trifluoroboratomethylpiperazine

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for Potassium 1-methyl-4-trifluoroboratomethylpiperazine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each recommendation. By understanding the chemical nature of this compound—a stable organotrifluoroborate salt featuring a bioactive piperazine moiety—personnel can implement procedures that are not just compliant, but also scientifically sound and inherently safe.

Compound Identification and Physicochemical Properties

Potassium 1-methyl-4-trifluoroboratomethylpiperazine is a member of the organotrifluoroborate class of reagents. These compounds are valued in synthetic chemistry for their stability and versatility, serving as robust surrogates for the more sensitive boronic acids, particularly in cross-coupling reactions.[1][2] Unlike many organoboron compounds, organotrifluoroborates are generally crystalline solids that are tolerant of air and moisture, which simplifies their storage and handling.[3][4]

However, the presence of the 1-methylpiperazine group introduces a second layer of consideration. Piperazine and its derivatives are a well-known class of compounds with diverse pharmacological and toxicological profiles, often exhibiting effects on the central nervous system.[5][6] Therefore, a comprehensive risk assessment must account for the properties of both the organotrifluoroborate group and the piperazine core.

| Property | Data | Source |

| Chemical Name | Potassium 1-methyl-4-trifluoroboratomethylpiperazine | [7][8] |

| CAS Number | 1015484-22-6 | [7][8] |

| Molecular Formula | C₆H₁₃BF₃KN₂ | [7][8] |

| Molecular Weight | 220.08 g/mol | [7][8] |

| Appearance | Solid (typical for this class) | [3] |

| Known Applications | Reagent in Suzuki-Miyaura cross-coupling reactions | [7][9] |

Hazard Identification and Comprehensive Risk Assessment

While organotrifluoroborates are lauded for their stability, a full evaluation of risk requires acknowledging that the specific toxicological and pharmacological properties of this compound are not fully known.[10] Therefore, it must be handled with the prudent procedures typically applied to chemicals of unknown toxicity.[10]

Health Hazards

The primary known health risks are based on supplier safety data and the toxicology of analogous structures.

-

Irritation: The compound is classified as a skin, eye, and respiratory irritant.[11] Direct contact with the solid powder or its dust can cause inflammation and discomfort. The causality is direct chemical irritation of mucous membranes and epithelial tissues.

-

Potential Piperazine-Related Systemic Effects: The 1-methylpiperazine moiety is a critical structural alert. Many piperazine derivatives are known to be psychoactive and can exhibit stimulant-like effects.[6][12] Reported toxic effects for this class of compounds include agitation, anxiety, cardiac symptoms (e.g., tachycardia), and seizures.[5] Some derivatives have also been associated with hepatotoxicity (liver damage).[13] While these effects have not been documented for this specific reagent, their possibility necessitates robust containment measures to prevent accidental ingestion or inhalation.

Reactivity and Stability Hazards

-

General Stability: Potassium organotrifluoroborates are characteristically stable solids that can be handled in air and stored for extended periods without degradation.[3]

-

Hydrolysis: Under specific conditions, such as in the presence of base and water, organotrifluoroborates slowly hydrolyze to release the corresponding boronic acid.[1][14] This is the intended reactivity pathway in many synthetic applications but is not a violent or hazardous reaction under normal laboratory conditions.

-

Incompatibilities: Avoid contact with strong oxidizing agents, as this is a general precaution for most organic compounds.

Hazard Summary Table

This table provides a summary of identified and potential hazards, including a projected NFPA 704 rating for emergency response planning. The NFPA 704 system uses a scale from 0 (no hazard) to 4 (severe hazard).[15][16]

| Hazard Category | GHS Classification & Statements[11] | Projected NFPA 704 Rating[15][17][18] | Rationale for NFPA Rating |

| Health | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | 2 | Can cause temporary incapacitation or residual injury. The piperazine moiety warrants a higher degree of caution due to potential systemic effects.[5][19] |

| Flammability | Not classified as flammable. | 1 | As a solid, it likely requires considerable preheating before ignition can occur.[15] |

| Instability | Not classified as unstable. | 0 | The compound is known to be stable under normal laboratory conditions.[3] |

| Special Hazards | None specified. | - | No unusual reactivity with water or oxidizing properties are known. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Mandatory Engineering Controls

The primary engineering control is a certified chemical fume hood .[11] The rationale is threefold:

-

Containment of Irritant Dust: It prevents the inhalation of fine particulates, mitigating the known respiratory irritation hazard.[11]

-

Protection from Unknown Toxicity: It provides a critical barrier against exposure to a compound with an incomplete toxicological profile.[10]

-

Vapor Control: Although the compound is a solid, it will be used with solvents in chemical reactions. The fume hood contains any vapors generated during the procedure.

Required Personal Protective Equipment (PPE)

Proper PPE provides the final barrier between the researcher and the chemical.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation (H315).[11] Check glove manufacturer's guide for compatibility with any solvents being used. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye contact and serious irritation (H319).[11] Goggles are required when there is a splash hazard. |

| Skin/Body Protection | Standard laboratory coat. | Protects skin and personal clothing from dust and splashes. |

| Respiratory Protection | Not required if handled within a fume hood. | A fume hood provides adequate respiratory protection from dust.[11] |

Standard Operating Procedure: A Workflow for Safe Handling

This section details a step-by-step protocol for the safe handling of Potassium 1-methyl-4-trifluoroboratomethylpiperazine, from receipt to disposal. The causality behind each step is grounded in the previously identified hazards.

Caption: Logical workflow for handling Potassium 1-methyl-4-trifluoroboratomethylpiperazine.

Protocol Steps:

-

Preparation:

-

Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly before starting any work.

-

Prepare Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any minor spills.

-

Assemble Equipment: Have all necessary glassware, spatulas, and waste containers ready to avoid interruptions.

-

-

Handling and Dispensing:

-

Don PPE: Put on a lab coat, safety goggles, and nitrile gloves.[11]

-

Transfer Compound: Handle the solid compound carefully to minimize the creation of airborne dust. Use a spatula for transfers. Avoid pouring the dry powder directly.

-

Weighing: Use an analytical balance inside the fume hood or in a contained space. Use anti-static weigh paper or a small beaker to prevent dispersal of the powder.

-

Reaction Addition: Add the solid to the reaction solvent slowly. If the reaction is exothermic, ensure adequate cooling is in place.

-

-

Storage:

-

Container: Store the compound in its original, tightly sealed container.[11]

-

Environment: Keep in a dry, cool, and well-ventilated area away from incompatible materials like strong oxidizers.[11] The stability of organotrifluoroborates means they do not require storage under an inert atmosphere for routine use.[1]

-

Emergency and Spill Response

Prompt and correct action during an emergency can significantly reduce risk.

First Aid Measures

These measures are based on the precautionary statements associated with the compound's known hazards.[11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11][20]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention if you feel unwell.[11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Protocol

For a small spill of solid material within a fume hood:

-

Alert Personnel: Inform others in the immediate area.

-

Contain: Ensure the fume hood sash is lowered to maintain containment.

-

Clean-Up: Gently cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Carefully scoop the mixture into a labeled hazardous waste container. Avoid actions that create dust.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

Waste Management and Decontamination

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring laboratory safety.

-